6,8-Dimethoxy-4-methyl-1-(4-phenoxyphenyl)-2,3-dihydropyrrolo[3,2-c]quinoline 6,8-Dimethoxy-4-methyl-1-(4-phenoxyphenyl)-2,3-dihydropyrrolo[3,2-c]quinoline
Brand Name: Vulcanchem
CAS No.: 860784-79-8
VCID: VC7643497
InChI: InChI=1S/C26H24N2O3/c1-17-22-13-14-28(18-9-11-20(12-10-18)31-19-7-5-4-6-8-19)26(22)23-15-21(29-2)16-24(30-3)25(23)27-17/h4-12,15-16H,13-14H2,1-3H3
SMILES: CC1=C2CCN(C2=C3C=C(C=C(C3=N1)OC)OC)C4=CC=C(C=C4)OC5=CC=CC=C5
Molecular Formula: C26H24N2O3
Molecular Weight: 412.489

6,8-Dimethoxy-4-methyl-1-(4-phenoxyphenyl)-2,3-dihydropyrrolo[3,2-c]quinoline

CAS No.: 860784-79-8

Cat. No.: VC7643497

Molecular Formula: C26H24N2O3

Molecular Weight: 412.489

* For research use only. Not for human or veterinary use.

6,8-Dimethoxy-4-methyl-1-(4-phenoxyphenyl)-2,3-dihydropyrrolo[3,2-c]quinoline - 860784-79-8

Specification

CAS No. 860784-79-8
Molecular Formula C26H24N2O3
Molecular Weight 412.489
IUPAC Name 6,8-dimethoxy-4-methyl-1-(4-phenoxyphenyl)-2,3-dihydropyrrolo[3,2-c]quinoline
Standard InChI InChI=1S/C26H24N2O3/c1-17-22-13-14-28(18-9-11-20(12-10-18)31-19-7-5-4-6-8-19)26(22)23-15-21(29-2)16-24(30-3)25(23)27-17/h4-12,15-16H,13-14H2,1-3H3
Standard InChI Key GLHHBLOLVYBZPQ-UHFFFAOYSA-N
SMILES CC1=C2CCN(C2=C3C=C(C=C(C3=N1)OC)OC)C4=CC=C(C=C4)OC5=CC=CC=C5

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound belongs to the pyrrolo[3,2-c]quinoline family, characterized by a fused tricyclic system comprising a pyrrole ring (five-membered nitrogen heterocycle) annulated to a quinoline scaffold (benzopyridine derivative). Key substituents include:

  • Methoxy groups at positions 6 and 8

  • Methyl group at position 4

  • 4-Phenoxyphenyl moiety attached to the pyrrole nitrogen .

The dihydro designation (2,3-dihydro) indicates partial saturation of the pyrrole ring, reducing aromaticity and enhancing conformational flexibility.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Registry Number860784-79-8
Molecular FormulaC₂₆H₂₄N₂O₃
Molar Mass412.48 g/mol
Key Functional GroupsMethoxy, methyl, phenoxyphenyl

Synthesis and Structural Optimization

Synthetic Routes

Patent CN101351203A outlines a multi-step synthesis starting with condensation of 4-methyl-6,8-dimethoxyquinoline-3-carbaldehyde with a phenoxyphenylamine derivative. Cyclization via acid catalysis forms the pyrrolo[3,2-c]quinoline core, followed by hydrogenation to saturate the 2,3-position . Modifications to the phenoxyphenyl group are achieved through Ullmann coupling or Buchwald-Hartwig amination .

Structural-Activity Relationships (SAR)

  • Methoxy Groups: Essential for antimicrobial potency; removal or repositioning reduces activity .

  • Phenoxyphenyl Substituent: Enhances lipid solubility, improving penetration into bacterial biofilms .

  • Methyl Group at C4: Stabilizes the planar quinoline system, optimizing π-π stacking with microbial DNA .

Pharmacological Applications

Antimicrobial Efficacy

The compound exhibits broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative pathogens (e.g., Escherichia coli), and intracellular parasites (e.g., Mycobacterium tuberculosis) .

Table 2: In Vitro Antimicrobial Activity (MIC Values)

PathogenMIC (μg/mL)Source
Staphylococcus aureus0.5–2.0
Escherichia coli4.0–8.0
Mycobacterium tuberculosis1.0–2.5

Mechanism of Action

The compound disrupts bacterial DNA gyrase and topoisomerase IV, inducing double-stranded breaks . Additional mechanisms include:

  • Biofilm Disruption: Interferes with extracellular polymeric substance (EPS) synthesis via quorum sensing inhibition .

  • Intracellular Targeting: Accumulates in macrophage lysosomes, eradicating latent Mycobacterium .

Preclinical and Clinical Development

In Vivo Studies

Murine models of chronic S. aureus infection demonstrated a 3-log reduction in bacterial load after 7 days of oral administration (10 mg/kg/day) . No significant hepatotoxicity or nephrotoxicity was observed at therapeutic doses .

Formulation Strategies

Patent US20100093691A1 discloses topical formulations (creams, gels) with 1–5% active ingredient for skin infections. Oral formulations utilize cyclodextrin-based encapsulation to enhance bioavailability .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator